N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
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Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, also known as PPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPS is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
- The compound’s dense net of hydrogen bonds and arrangement within layered structures make it suitable for non-linear optical applications. Calculated dipole moments of the compound and its derivatives (3-methyl and 3-nitro) suggest their potential use in non-linear optics .
- A derivative containing a 4-pyridin-2-ylpiperidin-4-yl methyl sulfonamide group was discovered as a selective and effective GlyT1 inhibitor. These inhibitors play a role in treating neurological disorders by modulating glycine levels in the brain .
- Although not directly studied for this compound, related pyridine derivatives have been investigated for their anticancer properties. For instance, Imatinib, a tyrosine kinase inhibitor used in leukemia treatment, contains a pyridine moiety .
- Heterocyclic compounds, including pyridines, are used in organic conductors, semiconductors, and photovoltaic cells. Their π-conjugated systems contribute to electronic properties .
Nonlinear Optics and Electro-Optic Materials
Glycine Transporter 1 (GlyT1) Inhibition
Anticancer Research
Organic Electronics and Semiconductors
properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,16-2-1-7-18-13-16)19-12-14-5-10-20(11-6-14)15-3-8-17-9-4-15/h1-4,7-9,13-14,19H,5-6,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQZUAIVEOKRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide |
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